5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one
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Description
5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. THPP is a member of the pyrrolopyrrole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Biological Activity and Medicinal Chemistry
The compound and its derivatives are recognized for their significance in medicinal chemistry and biological activities. They have been studied for their potential as ligands for receptors and for exhibiting various biological effects. For example, 1‐Alkyl‐2,3,5‐triaryl‐1H‐pyrroles were tested for estrogen receptor (ER) binding and inhibition of tumor cell growth, showing higher stability and exclusive ERα binding without ERβ interaction. These compounds exhibited a hormonal profile of partial agonists at ERα, indicating their potential role in targeting estrogen receptors in various therapeutic contexts (Schäfer et al., 2011).
Synthetic Chemistry and Material Science
The chemical is actively researched in the field of synthetic chemistry for the synthesis of novel compounds with potential biological activities. For instance, novel derivatives were synthesized and characterized, with some demonstrating significant in vitro anti-inflammatory activity, and others showing potency toward antimicrobial and antifungal activity (Veeranna et al., 2022). Furthermore, the chemical structure and reactions involving this compound have been studied, leading to the creation of novel systems and derivatives with potential applications in medicinal chemistry and material science (Abe et al., 1990).
Corrosion Inhibition
Compounds in this category have also been investigated for their corrosion inhibition properties. Research demonstrated that certain derivatives acted as effective corrosion inhibitors for mild steel in acidic conditions, showcasing the versatility of these compounds in industrial applications (Verma et al., 2015).
properties
IUPAC Name |
2-(2-hydroxyphenyl)-3a-methyl-3,4,6,6a-tetrahydropyrrolo[2,3-b]pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,12,16H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGAYZSPDUEXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=NC1NC(=O)C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one |
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